

Application Notes and Protocols for Trpm4-IN-2 In Vitro Assays

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Introduction

Transient Receptor Potential Melastatin 4 (TRPM4) is a calcium-activated, non-selective cation channel that is permeable to monovalent cations such as Na+ and K+, but not to divalent cations like Ca2+.[1][2][3][4] Its activation is dependent on intracellular calcium levels and leads to membrane depolarization.[2][5] This depolarization modulates the electrochemical gradient for other ions, thereby influencing cellular processes like calcium signaling, immune responses, and insulin secretion.[6][7][8] Dysregulation of TRPM4 has been implicated in several diseases, including cardiac arrhythmias and cancer.[7][9][10]

Trpm4-IN-2, also known as NBA, is a potent and selective small-molecule inhibitor of the TRPM4 channel.[9][11] It serves as a critical pharmacological tool for investigating the physiological and pathophysiological roles of TRPM4. These application notes provide detailed protocols for characterizing the in vitro activity of **Trpm4-IN-2** using common cell-based assays.

Quantitative Data: Inhibitory Activity of Trpm4-IN-2

The inhibitory potency of **Trpm4-IN-2** against the TRPM4 channel has been quantified using various experimental setups.

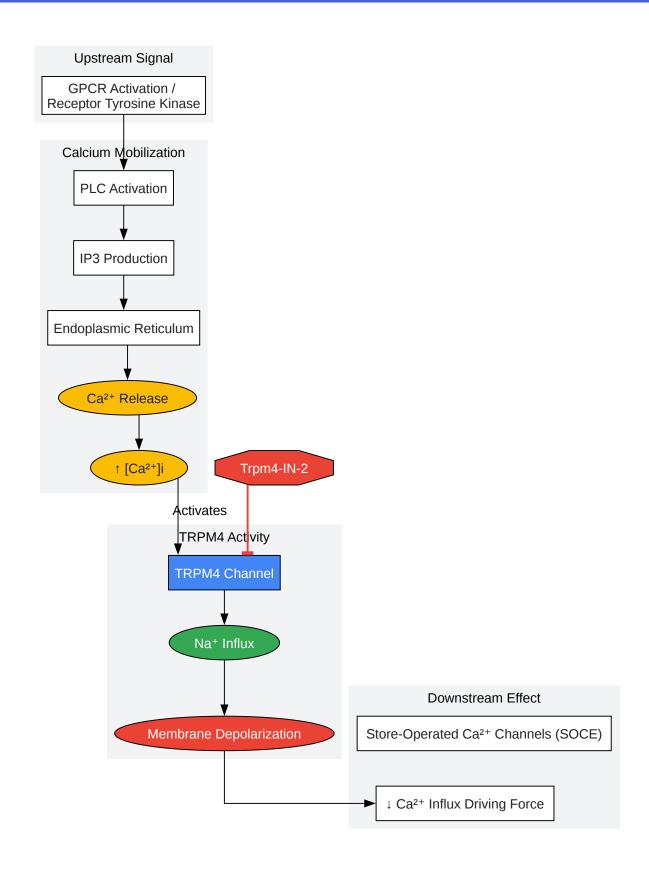


Compound	Parameter	Value	Cell Line	Assay Type	Reference
Trpm4-IN-2 (NBA)	IC50	0.16 μΜ	-	Not Specified	[9][11]
Trpm4-IN-2 (NBA)	% Inhibition	88 ± 9% at 50 μΜ	DU145 (Prostate Cancer)	Electrophysio logy	[9]

Signaling Pathway of TRPM4

TRPM4 activation is initiated by an increase in intracellular calcium ([Ca2+]i), often resulting from signaling cascades that trigger Ca2+ release from internal stores or influx from the extracellular space. Once activated, TRPM4 allows Na+ influx, leading to depolarization of the plasma membrane. This depolarization reduces the electrical driving force for Ca2+ entry through other channels, such as store-operated Ca2+ entry (SOCE) channels, acting as a negative feedback mechanism on calcium signaling.[2][6][8]





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TRPM4 signaling pathway and point of inhibition by **Trpm4-IN-2**.

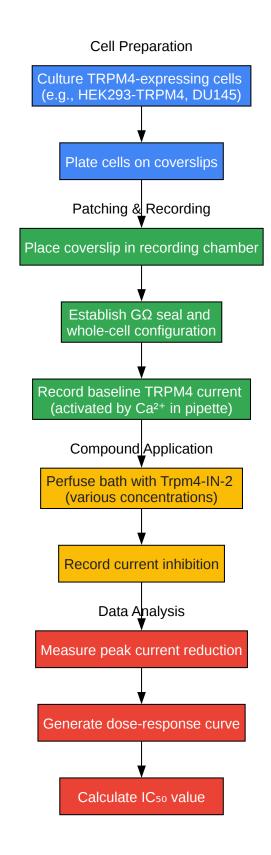




Experimental Protocols Electrophysiology Assay: Whole-Cell Patch-Clamp

This protocol is the gold standard for directly measuring ion channel currents and assessing the potency and mechanism of inhibitors like **Trpm4-IN-2**.





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Workflow for electrophysiological characterization of **Trpm4-IN-2**.



Methodology:

Cell Preparation:

- Culture cells stably overexpressing human TRPM4 (e.g., HEK293, TsA-201) or a cell line with endogenous expression (e.g., DU145 prostate cancer cells).[1][2][9]
- Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

Solutions:

- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
- Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, and desired free Ca2+ concentration (e.g., 100 μM CaCl2 to elicit currents), buffered with EGTA (pH adjusted to 7.2 with CsOH).[12]
- Trpm4-IN-2 Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO and store at -20°C.[9] Dilute to final concentrations in the external solution immediately before use.

Recording Procedure:

- Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
- \circ Using a borosilicate glass micropipette (2-5 M Ω resistance) filled with the internal solution, approach a single cell.
- \circ Establish a giga-ohm (G Ω) seal and then rupture the membrane patch to achieve the whole-cell configuration.
- Clamp the cell at a holding potential of -80 mV. Apply voltage steps (e.g., from -100 mV to +100 mV) to generate current-voltage (I-V) relationship curves.[2]
- TRPM4 currents will be activated by the Ca2+ diffusing from the pipette into the cell.[12]

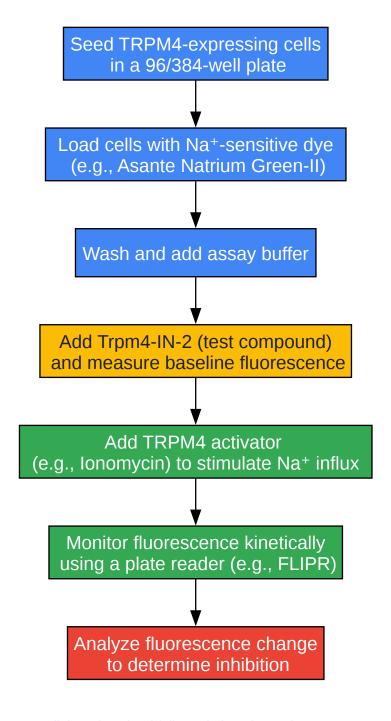


- Inhibitor Application:
 - Record stable baseline currents for several minutes.
 - Perfuse the chamber with the external solution containing various concentrations of Trpm4-IN-2.
 - Record the inhibited current until a steady-state effect is observed.
 - To confirm the specificity of the current, at the end of the experiment, replace extracellular
 Na+ with an impermeable cation like N-methyl-D-glucamine (NMDG+).[12]
- Data Analysis:
 - Measure the peak current amplitude at a specific voltage (e.g., +80 mV) before and after drug application.
 - Calculate the percentage of inhibition for each concentration.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a Hill equation to determine the IC50 value.

Fluorescence-Based Sodium Influx Assay

This high-throughput compatible assay measures TRPM4 activity by detecting changes in intracellular sodium concentration using a fluorescent indicator.[1]





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Workflow for a high-throughput sodium influx assay.

Methodology:

 Cell Plating: Seed HEK293 cells stably expressing TRPM4 in black-walled, clear-bottom 96or 384-well microplates and grow to confluence.



Dye Loading:

- Prepare a loading buffer containing a sodium-sensitive dye (e.g., Asante Natrium Green-II AM).
- Remove the culture medium and add the loading buffer to each well.
- Incubate the plate at 37°C for 60 minutes in the dark.

Compound Addition:

- Wash the cells with a suitable assay buffer (e.g., HBSS).
- Add assay buffer containing different concentrations of Trpm4-IN-2 or vehicle control (DMSO) to the wells.
- Incubate for 5-10 minutes.

Assay Execution:

- Place the plate into a kinetic plate reader (e.g., FLIPR, FlexStation).
- Measure baseline fluorescence for 1-2 minutes.[1]
- Use the instrument's injection system to add a TRPM4 activator (e.g., a Ca2+ ionophore like Ionomycin) to all wells simultaneously to trigger Ca2+-dependent Na+ influx.
- Continue to measure the fluorescence signal kinetically for 5-10 minutes.

Data Analysis:

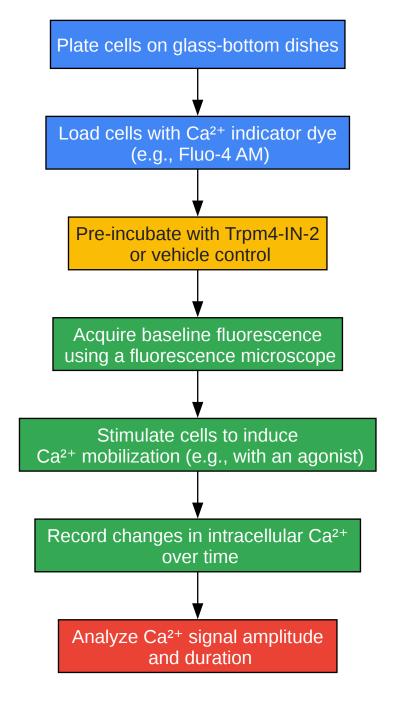
- Normalize the fluorescence data to the baseline reading for each well.
- Determine the maximum fluorescence change or the area under the curve after activator addition.
- Calculate the percent inhibition for each concentration of Trpm4-IN-2 relative to the vehicle control.



Generate a dose-response curve and calculate the IC50.

Calcium Imaging Assay

This assay indirectly assesses TRPM4 function by measuring its impact on intracellular Ca2+ dynamics. Inhibition of TRPM4 can lead to a larger or more sustained Ca2+ influx through other channels due to the maintenance of a favorable negative membrane potential.[6][13]



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